

Application Notes and Protocols: Labeling Microtubules in Primary Neurons with Flutax-1

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Compound of Interest

Compound Name: *Flutax 1*

Cat. No.: *B1256713*

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Introduction

Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes within neurons, including the maintenance of cell structure, intracellular transport, and signaling. Their dynamic nature, characterized by periods of polymerization and depolymerization, is critical for neuronal development, function, and plasticity. Flutax-1 is a fluorescent derivative of paclitaxel (Taxol), a well-known microtubule-stabilizing agent.^[1] This green-fluorescent probe binds with high affinity to the β -tubulin subunit of microtubules, promoting and stabilizing their polymerization.^[2] This property makes Flutax-1 a valuable tool for the direct visualization of the microtubule cytoskeleton in living cells, enabling real-time imaging of microtubule dynamics.

These application notes provide a detailed protocol for labeling microtubules in primary neurons using Flutax-1 for live-cell fluorescence microscopy.

Product Information and Properties

Flutax-1 is a cell-permeable, green-fluorescent taxol derivative suitable for direct imaging of the microtubule cytoskeleton.

Property	Value	Source
Chemical Name	(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12-bis(acetyloxy)-9-[(2R,3S)-3-(benzoylamino)-2-hydroxy-1-oxo-3-phenylpropoxy]-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodecabenz[1,2-b]oxet-4-yl ester N-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)carbonyl]-L-alanine	
Molecular Weight	1283.3 g/mol	
Excitation Maximum (λ_{ex})	~495 nm	
Emission Maximum (λ_{em})	~520 nm	
Binding Affinity (K_a)	$\sim 10^7 \text{ M}^{-1}$	
Solubility	Soluble to 100 mM in DMSO and ethanol	
Purity	$\geq 95\%$	
Storage	Store at -20°C	

Experimental Protocol: Live-Cell Labeling of Microtubules in Primary Neurons

This protocol is a guideline and may require optimization for different primary neuron types and culture conditions.

Materials:

- Primary neuronal culture (e.g., hippocampal, cortical, or dorsal root ganglion neurons) plated on glass-bottom dishes or coverslips suitable for microscopy.
- Flutax-1
- Dimethyl sulfoxide (DMSO), anhydrous
- Neurobasal medium or other appropriate neuronal culture medium
- Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
- Fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC/GFP), an environmental chamber to maintain 37°C and 5% CO₂, and a sensitive camera.

Protocol:

- Preparation of Flutax-1 Stock Solution:
 - Prepare a 1 mM stock solution of Flutax-1 in anhydrous DMSO.
 - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C, protected from light.
- Preparation of Working Solution:
 - On the day of the experiment, thaw an aliquot of the Flutax-1 stock solution.
 - Dilute the stock solution in pre-warmed (37°C) neuronal culture medium or imaging buffer (e.g., HBSS) to the desired final concentration. A starting concentration of 1-2 µM is recommended, with an optimal range of 0.5-5 µM to be determined empirically.
- Labeling of Primary Neurons:
 - Remove the culture medium from the primary neurons.

- Gently wash the neurons once with pre-warmed imaging buffer.
- Add the Flutax-1 working solution to the neurons, ensuring the cells are completely covered.
- Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary.
- Washing:
 - After incubation, gently aspirate the Flutax-1 working solution.
 - Wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound Flutax-1 and reduce background fluorescence.
- Live-Cell Imaging:
 - Immediately after washing, add fresh pre-warmed imaging buffer to the cells.
 - Place the dish or coverslip on the microscope stage within the environmental chamber (37°C, 5% CO₂).
 - Visualize the labeled microtubules using a suitable filter set.
 - Important: Flutax-1 is susceptible to photobleaching. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal. Consider using time-lapse imaging with longer intervals between acquisitions if monitoring microtubule dynamics over extended periods.

Note on Fixation: Staining with Flutax-1 is not well-retained after fixation. Therefore, this protocol is intended for live-cell imaging only. For fixed-cell imaging of microtubules, standard immunofluorescence protocols using anti-tubulin antibodies are recommended.

Data Presentation

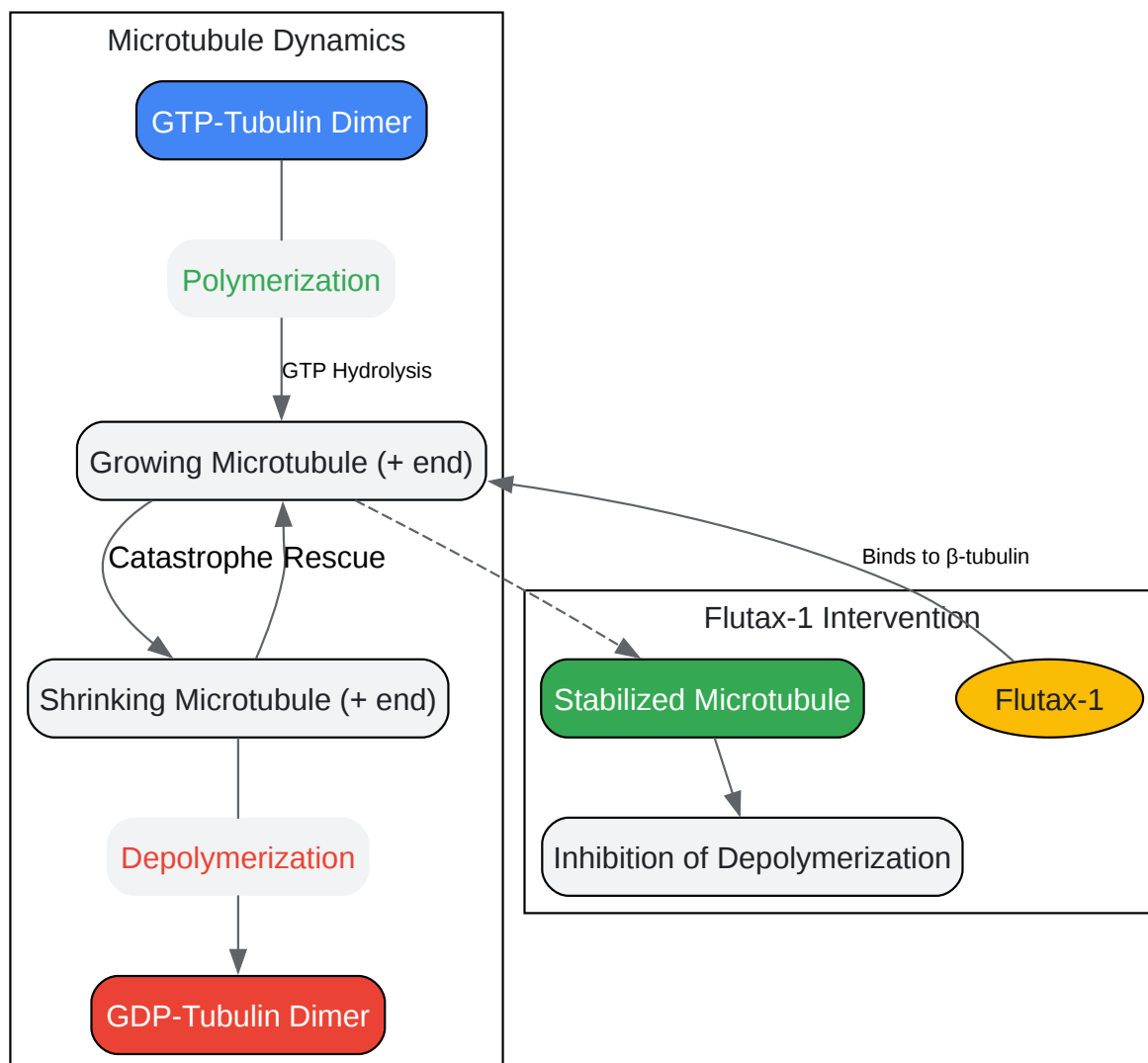
The following table summarizes key quantitative parameters for Flutax-1 labeling. Researchers should optimize these parameters for their specific experimental setup.

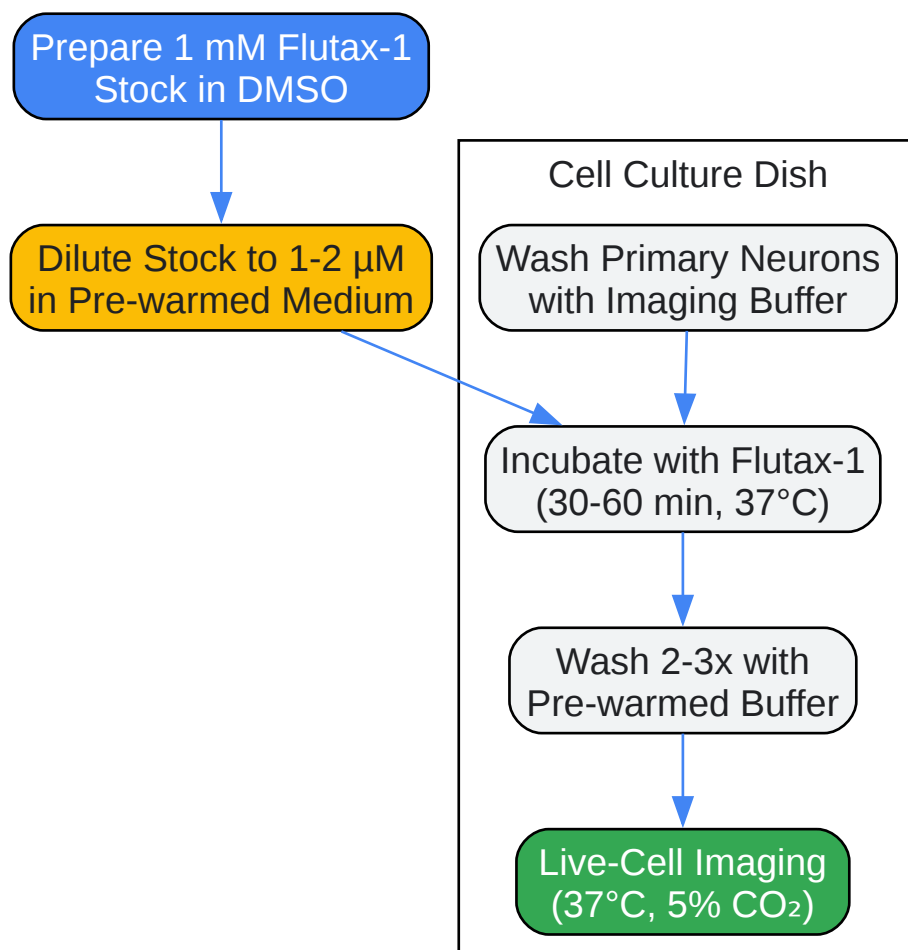
Parameter	Recommended Range	Notes
Flutax-1 Concentration	0.5 - 5 μ M	Start with 1-2 μ M and optimize for signal-to-noise ratio. Higher concentrations may lead to cytotoxicity.
Incubation Time	30 - 60 minutes	Longer incubation times may increase signal but also potential toxicity.
Incubation Temperature	37°C	Maintain physiological conditions for live-cell imaging.
Excitation Wavelength	~495 nm	
Emission Wavelength	~520 nm	

Visualizations

Microtubule Stabilization by Flutax-1

The following diagram illustrates the mechanism of microtubule stabilization by taxol-based compounds like Flutax-1.





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